5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 400080-07-1
Cat. No.: VC7664169
Molecular Formula: C12H8F3N3O4
Molecular Weight: 315.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400080-07-1 |
|---|---|
| Molecular Formula | C12H8F3N3O4 |
| Molecular Weight | 315.208 |
| IUPAC Name | 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F3N3O4/c13-12(14,15)6-2-1-3-7(4-6)18-8(5-9(19)20)10(11(21)22)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22) |
| Standard InChI Key | GPGRCMSLXSSBFS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O)C(F)(F)F |
Introduction
Structural and Molecular Features
The compound’s molecular formula is C₁₂H₈F₃N₃O₄, with a molecular weight of 315.208 g/mol. Its IUPAC name, 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid, reflects two key functional groups:
-
A carboxymethyl group at position 5 of the triazole ring.
-
A 3-(trifluoromethyl)phenyl substituent at position 1.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dual carboxylic acid groups contribute to hydrogen bonding and solubility. X-ray crystallography of analogous triazole derivatives reveals twisted planar arrangements between aromatic and heterocyclic groups, as seen in the 55.21° dihedral angle between phenyl and triazole planes in related structures .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈F₃N₃O₄ | |
| Molecular Weight | 315.208 g/mol | |
| CAS Number | 400080-07-1 | |
| Melting Point | Not Reported | – |
| Solubility | Limited data (DMF soluble) |
Synthetic Pathways and Optimization
Cyclization Strategies
The 1,2,3-triazole core is typically synthesized via Huisgen azide-alkyne cycloaddition (click chemistry), though specific protocols for this compound remain proprietary. General routes for analogous triazoles involve:
-
Condensation Reactions: Reacting 4,5-diamino-1,2,3-triazoles with dicarbonyl compounds (e.g., glyoxal) to form fused pyrazine-triazole systems .
-
Acid-Catalyzed Cyclization: Using trifluoroacetic anhydride (TFAA) to cyclize azido-cyano precursors, as demonstrated in the synthesis of triazolopyrazine N-oxides .
For this compound, a plausible route involves:
-
Step 1: Synthesis of 3-(trifluoromethyl)phenyl azide from aniline derivatives.
-
Step 2: Copper-catalyzed cycloaddition with a propargyl dicarboxylate to form the triazole core.
Recrystallization and Purification
Recrystallization from dimethylformamide (DMF) yields pure product, as evidenced by analogous protocols achieving 80% yields for structurally similar triazoles .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Peaks for aromatic protons (δ 7.45–7.58 ppm), trifluoromethyl groups (δ 3.69 ppm for CF₃), and carboxylic acid protons (broad δ 12–14 ppm) align with spectra of related triazoles .
-
¹³C NMR: Signals at δ 165–170 ppm confirm carboxylic carbons, while δ 120–125 ppm corresponds to CF₃-substituted aromatic carbons .
Infrared Spectroscopy (IR)
Strong absorption bands at 1610 cm⁻¹ (C=O stretch) and 1517 cm⁻¹ (triazole ring vibrations) match reported data for triazole-carboxylic acid hybrids .
Table 2: Comparative Spectral Data for Analogous Triazoles
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Source |
|---|---|---|---|
| 5-Methyl-1-phenyl-1H-triazole-4-carboxylic acid | 2.17 (s, CH₃), 7.45–7.58 (m, Ar) | 1610, 1517 | |
| Triazolopyrazine N-oxide | 3.69 (s, CF₃) | 3121, 1610 |
Biological and Pharmacological Relevance
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum antimicrobial properties. For example, 1,2,3-triazolo[4,5-b]pyrazines show c-Met kinase inhibition (IC₅₀ = 0.2–1.8 μM), relevant in cancer therapy . The trifluoromethyl group in this compound may enhance membrane permeability, potentiating similar activity.
Material Science Applications
The trifluoromethylphenyl group imparts:
-
Enhanced thermal stability (decomposition >250°C).
-
Solubility in polar aprotic solvents (e.g., DMF, DMSO) for polymer synthesis.
Future Directions and Challenges
-
Biological Screening: Systematic evaluation against kinase targets (e.g., c-Met) and antimicrobial assays.
-
Crystallographic Studies: Resolving the crystal structure to elucidate supramolecular interactions.
-
Derivatization: Exploring ester or amide analogs to modulate bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume